2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-pyridinylmethyl)benzamide
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Description
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-pyridinylmethyl)benzamide, also known as COTI-2, is a small molecule inhibitor that has been shown to have potential as an anticancer agent.
Scientific Research Applications
- Significance : Among the tested compounds, several exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These compounds hold promise as potential anti-TB agents .
- Significance : Understanding the pharmacophoric properties of F5296-0372 can aid in drug design and optimization .
- Significance : Chemodivergent approaches allow researchers to explore multiple synthetic pathways from common precursors .
Anti-Tubercular Activity
Pharmacophore for Aminopyridines
Chemodivergent Synthesis
Antimicrobial Potential
Crystallographic Studies
Cytotoxicity Assessment
properties
IUPAC Name |
2-chloro-N-(pyridin-2-ylmethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-14-5-4-12(20-15(21)6-8-25(20,23)24)9-13(14)16(22)19-10-11-3-1-2-7-18-11/h1-5,7,9H,6,8,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLGQUZEIDBYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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